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Compound of Interest

Compound Name: SU-4942

Cat. No.: B7835751

For research use only. Not for use in diagnostic procedures.

Introduction

SU-4942 is a synthetic compound belonging to the oxindole family, recognized for its role as a
modulator of tyrosine kinase signaling.[1] Tyrosine kinases are critical components of cellular
signaling pathways that regulate a host of cellular processes, including proliferation, survival,
differentiation, and angiogenesis. The dysregulation of tyrosine kinase activity is a well-
established hallmark of many cancers, rendering them significant therapeutic targets. As such,
SU-4942 and its analogs are valuable tool compounds in oncology research for dissecting the
roles of specific tyrosine kinase pathways in cancer progression and for the preclinical
assessment of novel therapeutic strategies.

Due to the limited availability of specific quantitative data for SU-4942 in the public domain, this
document utilizes data from the structurally similar and well-characterized oxindole-based
kinase inhibitor, SU5416, as a representative example to illustrate its application as a research
tool. SU5416 is known to inhibit several receptor tyrosine kinases, including Vascular
Endothelial Growth Factor Receptor (VEGFR) and FMS-like Tyrosine Kinase 3 (FLT3).[1]

Mechanism of Action: Inhibition of FLT3 Signaling

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the
proliferation and differentiation of hematopoietic stem and progenitor cells. Activating mutations
in the FLT3 gene, such as internal tandem duplications (ITD) within the juxtamembrane
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domain, are among the most frequent molecular abnormalities in Acute Myeloid Leukemia
(AML) and are correlated with a poor prognosis.

SU-4942 and its analogs, including SU5416, act as ATP-competitive inhibitors of the FLT3
kinase. By occupying the ATP-binding pocket of the kinase domain, these small molecules
prevent the phosphorylation and subsequent activation of FLT3. This blockade of FLT3
signaling leads to the downstream inhibition of pro-survival and proliferative pathways, such as
the RAS/MAPK and PI3K/AKT signaling cascades. Ultimately, this inhibition induces apoptosis
in cancer cells that are dependent on FLT3 signaling for their growth and survival.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine
kinase - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [SU-4942 as a Tool Compound in Oncology Research:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7835751#su-4942-as-a-tool-compound-in-oncology-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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